REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3]([CH2:6]O)=[CH:2]1.C1(P([N:22]=[N+:23]=[N-:24])(C2C=CC=CC=2)=O)C=CC=CC=1.CCCCCCC=CCCC>C1(C)C=CC=CC=1>[N:22]([CH2:6][C:3]1[CH:4]=[CH:5][O:1][CH:2]=1)=[N+:23]=[N-:24]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)CO
|
Name
|
|
Quantity
|
3.37 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
CCCCCCC=CCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 50 mL round-bottomed flask equipped with a magnetic stirbar
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
WAIT
|
Details
|
After this period
|
Type
|
WASH
|
Details
|
the reaction mixture is washed with water (2×20 mL)
|
Type
|
CUSTOM
|
Details
|
Volatiles are evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue is then purified by column chromatography (1:9 ethyl acetate/hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])CC1=COC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |